molecular formula C25H18O3 B3045412 Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl- CAS No. 106315-29-1

Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl-

Cat. No. B3045412
CAS RN: 106315-29-1
M. Wt: 366.4 g/mol
InChI Key: JKFWKYCRXYOPRC-UHFFFAOYSA-N
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Description

Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl-, also known as MPPP, is a chemical compound that belongs to the group of synthetic opioids. It was first synthesized in the 1970s as a potential analgesic drug, but due to its high potency and addictive properties, it was never approved for medical use. However, MPPP has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Safety and Hazards

The Safety Data Sheet (SDS) for “Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl-” provides information on its hazard identification, composition/information on ingredients, first-aid measures, fire-fighting measures, accidental release measures, handling and storage, exposure controls/personal protection, and physical and chemical properties .

properties

IUPAC Name

[4-(4-phenoxyphenoxy)phenyl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18O3/c26-25(19-7-3-1-4-8-19)20-11-13-22(14-12-20)28-24-17-15-23(16-18-24)27-21-9-5-2-6-10-21/h1-18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFWKYCRXYOPRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30601322
Record name [4-(4-Phenoxyphenoxy)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methanone, [4-(4-phenoxyphenoxy)phenyl]phenyl-

CAS RN

106315-29-1
Record name [4-(4-Phenoxyphenoxy)phenyl](phenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30601322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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